

# Spectroscopic data for 5-Chlorothieno[2,3-c]pyridine

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## Compound of Interest

Compound Name: 5-Chlorothieno[2,3-C]pyridine

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## An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chlorothieno[2,3-c]pyridine

This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the characterization of **5-Chlorothieno[2,3-c]pyridine** (CAS No: 28948-58-5). Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. While a complete set of published experimental spectra for this specific molecule is not readily available, this guide establishes a robust framework for its unequivocal identification through predictive analysis and standardized protocols, grounded in data from analogous chemical structures.

## Introduction: The Thienopyridine Scaffold

Thienopyridines are a class of heterocyclic compounds containing a fused thiophene and pyridine ring system. They are of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> The specific isomer, **5-Chlorothieno[2,3-c]pyridine**, serves as a crucial synthetic intermediate in the development of novel pharmaceutical agents.<sup>[2][3]</sup> Its rigid, planar structure and the electronic influence of its heteroatoms (nitrogen and sulfur) and chloro-substituent give rise to a unique spectroscopic fingerprint.

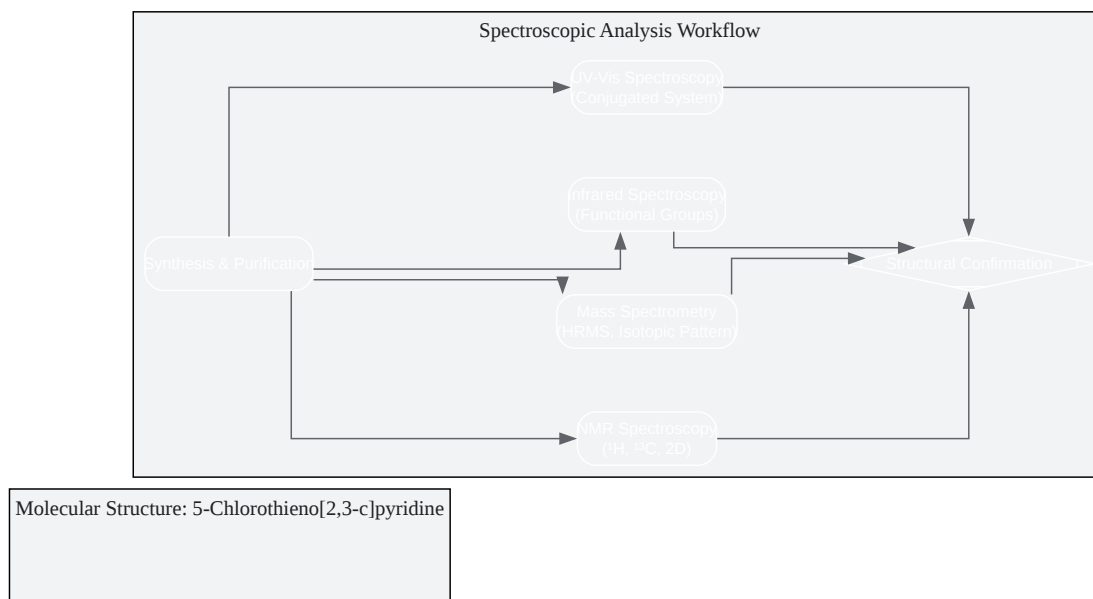
Accurate structural confirmation is paramount in drug discovery and development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of this molecule.

Note on Nomenclature: The CAS number 28948-58-5 has been associated with both 5-chloro- and 7-chloro-thieno[2,3-c]pyridine by various commercial suppliers.<sup>[2][4]</sup> This guide will proceed based on the IUPAC numbering for the thieno[2,3-c]pyridine core, focusing on the 5-chloro isomer as requested. The principles and predicted data would be very similar for the 7-chloro isomer, with predictable shifts in the aromatic region of the NMR spectra.

## Molecular Structure and Analysis Workflow

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure and a logical workflow for data acquisition and interpretation.



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Caption: Molecular structure and a typical workflow for spectroscopic characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **5-Chlorothieno[2,3-c]pyridine**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR will reveal the precise location of each atom in the heterocyclic system.

## Expertise & Causality: Experimental Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality data. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common initial choice due to its excellent solubilizing power and relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is a suitable alternative.

### Step-by-Step Protocol:

- **Sample Preparation:** Dissolve ~5-10 mg of purified **5-Chlorothieno[2,3-c]pyridine** in ~0.6 mL of  $\text{CDCl}_3$  (or  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:** Utilize a 400 MHz (or higher) spectrometer for optimal signal dispersion.<sup>[5]</sup>
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum with a  $90^\circ$  pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Use a proton-decoupled sequence (e.g., zgpg30) with a  $30^\circ$  pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans.
- **2D NMR (if needed):** For unambiguous assignment, acquire 2D correlation spectra such as COSY (proton-proton correlations) and HSQC/HMBC (one-bond and long-range proton-carbon correlations).<sup>[6]</sup>

## Predicted $^1\text{H}$ NMR Data

The aromatic region will display signals for the four protons on the fused ring system. The chemical shifts are influenced by the electron-withdrawing nitrogen and chlorine atoms and the electron-donating sulfur atom.

Predicted Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~7.5 - 7.7	Doublet	$J_{H2-H3} \approx 5-6$	Adjacent to sulfur; deshielded by proximity to pyridine ring.
H-3	~7.2 - 7.4	Doublet	$J_{H3-H2} \approx 5-6$	Adjacent to sulfur; less deshielded than H-2.
H-4	~8.5 - 8.7	Singlet	N/A	Alpha to pyridine nitrogen, strongly deshielded.
H-7	~7.8 - 8.0	Singlet	N/A	Para to nitrogen and ortho to chlorine; deshielded.

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  spectrum will show seven distinct signals for the seven carbon atoms. The carbons directly attached to heteroatoms or the chlorine will be significantly shifted.

Predicted Carbon	Chemical Shift ( $\delta$ , ppm)	Rationale
C-2	~125 - 128	Standard thiophene $\beta$ -carbon, influenced by fused pyridine.
C-3	~122 - 125	Standard thiophene $\alpha$ -carbon.
C-3a	~130 - 135	Bridgehead carbon between two rings.
C-4	~150 - 153	Alpha to pyridine nitrogen, strongly deshielded.[7]
C-5	~135 - 140	Attached to chlorine; chemical shift increased by halogen.
C-7	~120 - 123	Influenced by adjacent nitrogen and chlorine.
C-7a	~145 - 150	Bridgehead carbon adjacent to sulfur and nitrogen.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For chlorinated molecules, MS is particularly diagnostic due to the characteristic isotopic pattern of chlorine.

## Expertise & Causality: Experimental Protocol

High-resolution mass spectrometry (HRMS) with an Orbitrap or Time-of-Flight (TOF) analyzer is the gold standard, providing a highly accurate mass measurement that can confirm the molecular formula.[8] Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is well-suited for this volatile, thermally stable molecule.

Step-by-Step Protocol:

- **Sample Introduction:** Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC.

- GC Separation: Use a standard non-polar column (e.g., HP-5MS) with a temperature gradient to ensure separation from any impurities.
- Ionization: Employ standard Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns.
- Mass Analysis: Acquire the spectrum over a mass range of  $m/z$  50-300. Ensure the mass resolution is sufficient to resolve the chlorine isotope peaks clearly. For HRMS, aim for a resolution  $>10,000$ .<sup>[9]</sup>

## Predicted Mass Spectrometry Data

The molecular formula is  $C_7H_4ClNS$ , with a monoisotopic mass of 168.9753.

$m/z$ (Predicted)	Ion	Description
169	$[M]^+$	Molecular ion containing $^{35}Cl$ . Expected relative intensity of ~100%.
171	$[M+2]^+$	Molecular ion containing $^{37}Cl$ . Expected relative intensity of ~32% of $[M]^+$ .
134	$[M-Cl]^+$	Loss of a chlorine radical.
142	$[M-HCN]^+$	Loss of hydrogen cyanide from the pyridine ring.

Trustworthiness: The presence of the  $[M]^+$  and  $[M+2]^+$  ions in an approximate 3:1 ratio is definitive evidence for the presence of a single chlorine atom in the molecule.<sup>[10]</sup>

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **5-Chlorothieno[2,3-c]pyridine** will be characterized by vibrations from the aromatic rings and the carbon-halogen bond.

## Expertise & Causality: Experimental Protocol

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation and is non-destructive.

### Step-by-Step Protocol:

- **Sample Preparation:** Place a small amount of the solid crystalline compound directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- **Background Correction:** Perform a background scan of the empty ATR crystal before the sample scan to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  signals.
- **Signal Averaging:** Co-add 16-32 scans to improve the signal-to-noise ratio.

## Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Rationale
3100 - 3000	Aromatic C-H Stretch	Characteristic of $\text{sp}^2$ C-H bonds in the thiophene and pyridine rings. <a href="#">[11]</a>
1600 - 1450	Aromatic C=C and C=N Stretch	Multiple strong bands from the stretching of the fused heterocyclic rings. <a href="#">[12]</a> <a href="#">[13]</a>
~850 - 750	C-H Out-of-Plane Bending	"Aromatic fingerprint" region, sensitive to the substitution pattern.
~700	C-S Stretch	Characteristic vibration of the thiophene ring. <a href="#">[14]</a>
~1100 - 1000	C-Cl Stretch	A strong band indicating the presence of the chloro-substituent.



## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated  $\pi$ -systems.

### Expertise & Causality: Experimental Protocol

Spectroscopy-grade solvents are essential to avoid interference. Ethanol or acetonitrile are common choices.

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound in ethanol (e.g.,  $10^{-5}$  to  $10^{-4}$  M) to ensure absorbance values are within the linear range of the instrument (typically  $< 1.5$  AU).
- **Data Acquisition:** Use a dual-beam spectrophotometer to scan the wavelength range from 200 to 600 nm.
- **Blank Correction:** Use a cuvette containing only the solvent as a reference to zero the baseline.

### Experimental UV-Vis Data

While data for the 5-chloro isomer is not published, the closely related isomer, 7-chlorothieno[2,3-c]pyridine (CAS 28948-58-5), exhibits the following absorption maxima ( $\lambda_{\text{max}}$ ).<sup>[2]</sup> These values provide a strong, experimentally-grounded expectation for the 5-chloro isomer.

$\lambda_{\text{max}}$ (nm)	Solvent	Associated Electronic Transition
229	Ethanol	$\pi \rightarrow \pi^*$ transition of the aromatic system.
299	Ethanol	$\pi \rightarrow \pi^*$ transition, lower energy.
308	Ethanol	$\pi \rightarrow \pi^*$ transition, possibly with vibronic coupling.

Interpretation: The multiple absorption bands are characteristic of extended conjugated systems found in fused aromatic heterocycles.<sup>[15]</sup> The absorptions are due to  $\pi \rightarrow \pi^*$  electronic transitions within the thienopyridine core.

## Conclusion

The structural elucidation of **5-Chlorothieno[2,3-c]pyridine** relies on a multi-technique spectroscopic approach. The predicted data in this guide provides a robust template for its characterization. Key identifying features include: four distinct signals in the aromatic region of the  $^1\text{H}$  NMR spectrum; a molecular ion cluster at  $m/z$  169/171 in a ~3:1 ratio in the mass spectrum; characteristic aromatic C=C/C=N and C-Cl stretching vibrations in the IR spectrum; and strong UV absorptions around 230 and 300 nm. By following the detailed protocols and comparing experimental results with these well-grounded predictions, researchers can confidently confirm the identity and purity of this important synthetic intermediate.

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